3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one
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Overview
Description
3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyridine derivatives with triazine precursors through cycloaddition reactions. For example, the thermal opening of anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione in the presence of pyridines can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.
Scientific Research Applications
3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme. The compound binds to the enzyme’s active site, preventing the conversion of protoporphyrinogen to protoporphyrin, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one can be compared with other similar compounds, such as:
3H-pyrazolo[3,4-d][1,2,3]triazin-4-one: This compound also features a triazine ring but with a different fused ring system.
Anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione: This compound has a similar triazine ring but with additional fused rings.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3H-pyrido[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-5-4(8-10-9-6)2-1-3-7-5/h1-3H,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWKCMCCJSAUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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